![molecular formula C18H17N3O4 B2487645 2-nitro-N-[3-(2-oxopiperidin-1-yl)phényl]benzamide CAS No. 941979-07-3](/img/structure/B2487645.png)
2-nitro-N-[3-(2-oxopiperidin-1-yl)phényl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound that features a nitro group, a piperidinyl group, and a benzamide structure
Applications De Recherche Scientifique
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
Target of Action
A compound with a similar structure, apixaban, is known to be a direct inhibitor of activated factor x (fxa) . FXa plays a crucial role in the coagulation cascade, leading to the conversion of prothrombin to thrombin, which then acts to convert fibrinogen to fibrin, resulting in blood clot formation .
Mode of Action
This inhibition could occur both for free FXa and for FXa bound in the prothrombinase complex . By inhibiting FXa, the compound would reduce thrombin generation, indirectly inhibiting platelet aggregation .
Biochemical Pathways
The compound likely affects the coagulation cascade by inhibiting FXa, thereby reducing the conversion of prothrombin to thrombin. This would lead to a decrease in the conversion of fibrinogen to fibrin, ultimately reducing blood clot formation .
Pharmacokinetics
Apixaban, a similar compound, is known to have good bioavailability, low clearance, and a small volume of distribution . It is eliminated through renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
Based on the similar compound apixaban, it can be inferred that the compound may reduce thrombin generation and indirectly inhibit platelet aggregation . This would result in a reduction in blood clot formation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the nitration of N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzamide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The piperidinyl group can be oxidized to form corresponding N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-amino-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-oxides of the piperidinyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide: Similar structure but with the nitro group in a different position on the benzamide ring.
Uniqueness
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties
Activité Biologique
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is an organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with a nitro group and a piperidinyl moiety, contributing to its unique chemical reactivity. Its structure can be represented as follows:
The biological activity of 2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitro group enhances the compound's ability to participate in redox reactions, potentially leading to the modulation of various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Apoptosis Induction: It could trigger programmed cell death in malignant cells through various signaling pathways.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including anticancer effects. For example, derivatives of benzamides have shown significant antitumor activity against various cancer cell lines such as Huh-7, HeLa, and MDA-MB231 .
Table 1: Antitumor Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide | Huh-7 | 5.0 |
5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide | HeLa | 4.5 |
4,5-dimethoxy-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | MDA-MB231 | 3.8 |
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antitumor Studies: A study published in Molecules reported that certain benzamide derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, indicating potential for development as anticancer agents .
- Mechanistic Insights: Research has shown that these compounds can disrupt cellular processes by interfering with critical signaling pathways involved in cell survival and proliferation .
- Pharmacological Profiling: A comparative analysis of various nitro-substituted benzamides highlighted their varying degrees of biological activity, suggesting that structural modifications can lead to enhanced potency against specific targets.
Propriétés
IUPAC Name |
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-17-10-3-4-11-20(17)14-7-5-6-13(12-14)19-18(23)15-8-1-2-9-16(15)21(24)25/h1-2,5-9,12H,3-4,10-11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPALKOLZBNAGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.